molecular formula C18H23N3O5 B11068811 ethyl 5-{[(2,5-dimethoxyphenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate

ethyl 5-{[(2,5-dimethoxyphenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B11068811
M. Wt: 361.4 g/mol
InChI Key: NNRAOTWNUSZTES-UHFFFAOYSA-N
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Description

ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,5-dimethoxyaniline with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE: A similar compound with a formyl group instead of the anilino carbonyl group.

    2,5-DIMETHOXYANILINE: A precursor used in the synthesis of the target compound.

Uniqueness

ETHYL 5-{[(2,5-DIMETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both anilino and pyrrole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 5-[(2,5-dimethoxyphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C18H23N3O5/c1-6-26-17(22)15-10(2)16(19-11(15)3)21-18(23)20-13-9-12(24-4)7-8-14(13)25-5/h7-9,19H,6H2,1-5H3,(H2,20,21,23)

InChI Key

NNRAOTWNUSZTES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)NC(=O)NC2=C(C=CC(=C2)OC)OC)C

Origin of Product

United States

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